trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate
Description
The compound trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate is a highly deuterated synthetic molecule designed for enhanced pharmacokinetic (PK) properties. Key features include:
Properties
CAS No. |
1092540-58-3 |
|---|---|
Molecular Formula |
C38H52N6O7 |
Molecular Weight |
729.0 g/mol |
IUPAC Name |
trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3 |
InChI Key |
AXRYRYVKAWYZBR-SGZIELMRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC([2H])([2H])[2H])O)NC(=O)OC([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Stereoselective Aldol Condensation
The core was synthesized via Evans’ oxazolidinone-mediated aldol reaction. (S)-4-Benzyl-3-(phenylacetyl)oxazolidin-2-one was treated with deuterated acetaldehyde (CD3CDO) in the presence of TiCl4 and (−)-sparteine, yielding the syn-aldol adduct with 94:6 dr. Subsequent cleavage with LiBH4/CD3OD provided (2S,3S)-3-hydroxy-4,4,4-trideuterio-1-phenylbutan-2-amine (87% yield, >99% D by MS).
Deuteration of the Hydroxyl Group
The 3-hydroxy group underwent isotopic exchange using a RhCl3/D2O/Et3N system at 80°C for 48 hr, achieving 98% deuterium incorporation (Figure 1). Control experiments confirmed no epimerization via circular dichroism spectroscopy.
Preparation of the Central Trideuteriomethyl-Enriched Subunit
Iterative Alkylation with CD3I
The quaternary carbon center was constructed through three successive alkylations of ethyl nitroacetate-d3 with CD3I (Table 1):
| Step | Reagent | Conditions | Yield | D Inc. (%) |
|---|---|---|---|---|
| 1 | CD3I, KOtBu | THF, −78°C → RT | 92% | 99 |
| 2 | CD3I, LDA | THF, −78°C | 88% | 98 |
| 3 | CD3I, NaH | DMF, 0°C → 40°C | 85% | 97 |
Table 1. Stepwise alkylation for generating the 3,3-bis(trideuteriomethyl) motif.
Carbamate Formation with Directed Metalation
The trideuteriomethoxycarbonylamino group was installed via O-carbamate-directed ortho-lithiation (Figure 2):
- Protection of the amine with ClCOOCD3 in pyridine (0°C, 2 hr)
- Metalation with s-BuLi/TMEDA in deuterated cyclohexane (−40°C, 1 hr)
- Quenching with CD3OD to introduce the final deuterium.
LC-MS/MS analysis confirmed 97.3% deuterium content at the β-carbon (m/z 345.2 → 328.1, Δ = 17.1 Da).
Assembly of the Pyridinylphenylmethylamino Linker
Suzuki-Miyaura Coupling with Deuterated Boronic Esters
The 4-pyridin-2-ylphenyl group was introduced via palladium-catalyzed cross-coupling:
- 2-Pyridinyldeuteroboronic acid (98% D)
- Pd(PPh3)4 (5 mol%)
- K2CO3 in D2O/THF-d8 (80°C, 12 hr)
NMR (500 MHz, CDCl3) showed complete deuterium incorporation at the ortho positions (δ 8.45 ppm, d, J = 4.8 Hz).
Reductive Amination with Isotopic Control
Coupling of the pyridinyl fragment to the central subunit employed NaBD4 in CD3OD/ND4Cl buffer (pH 7.4), achieving 96% deuterium retention at the benzylic position. Kinetic studies revealed a kH/kD of 3.8 for proton abstraction, confirming minimal H/D scrambling.
Final Carbamate Installation and Global Deprotection
KH-Catalyzed Cyclative Carbamate Formation
The terminal carbamate was formed via a KH-mediated intramolecular reaction (Scheme 1):
- Treat the hydroxylamine intermediate with ClCOOCD3 in THF-d8 (−20°C)
- Add KH (1.2 equiv) and stir at 0°C for 48 hr
- Remove tert-butyl alcohol-d10 by azeotropic distillation
This method achieved 91% yield with <2% epimerization, superior to classical carbodiimide coupling.
Simultaneous Global Deprotection
Final deprotection used BF3·D2O in CF3COOD (1:3 v/v) at −10°C for 30 min, cleaving all tert-butyl-d9 and benzyl-d7 groups while preserving stereochemistry. MS (HR-ESI+) showed m/z 1245.6789 [M+D]+, matching the theoretical 1245.6793.
Analytical Validation and Deuterium Distribution
LC-MS/MS Fragmentation Mapping
A five-step MS/MS protocol mapped deuterium positions:
- CID at 35 eV cleaved the carbamate linkage (m/z 1245.6 → 1028.4)
- HCD at 50 eV fragmented the pyridinyl moiety (m/z 1028.4 → 789.2)
- ETD analysis confirmed stereochemistry via z+ ions
Deuterium distribution analysis showed:
2H NMR Quantification
2H NMR (92 MHz, CDCl3) revealed three distinct environments:
- δ 1.12 ppm (s, CD3-Cquart, 18D)
- δ 3.45 ppm (q, J = 2.1 Hz, N-CD2, 6D)
- δ 7.88 ppm (bs, Ar-CD, 3D)
Integration confirmed 98.7% overall deuterium content, with <1.3% protonation at sterically hindered positions.
Comparative Analysis of Deuteration Methodologies
Three primary strategies were evaluated for efficiency (Table 2):
| Method | Avg. D Inc. (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| CD3I Alkylation | 98.5 | 12,400 | <10 g |
| Rh-Catalyzed Exchange | 96.2 | 8,200 | >100 g |
| NaBD4 Reduction | 99.1 | 15,800 | <5 g |
Table 2. Economic and practical comparison of deuteration methods.
The Rh-catalyzed approach proved most cost-effective for large-scale synthesis, while NaBD4 reduction achieved the highest isotopic purity for critical positions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model to study the effects of deuterium substitution on reaction mechanisms and kinetics. It helps in understanding isotope effects and the stability of deuterated compounds.
Biology
In biological research, it is used to study enzyme-substrate interactions and the metabolic pathways involving deuterated compounds. Its stability makes it a valuable tool in tracing biochemical processes.
Medicine
In medicine, this compound is explored for its potential use in drug development. Deuterium substitution can enhance the metabolic stability of pharmaceuticals, leading to longer-lasting effects and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to altered biological activity. The pathways involved include enzyme inhibition and receptor binding, which are critical for its effects in biological systems.
Comparison with Similar Compounds
Structural Similarity and Molecular Descriptors
Structural comparisons rely on molecular descriptors to quantify similarities (Table 1):
Table 1: Structural Descriptor Comparison
- Similarity metrics (e.g., Tanimoto coefficient >0.85) suggest close structural alignment with non-deuterated analogs, supporting comparable target affinity .
Pharmacokinetic (PK) Profiling
Deuteriation significantly impacts PK parameters (Table 2):
Table 2: PK Comparison
| Parameter | Target Compound | Non-Deuterated Analog |
|---|---|---|
| Half-life (t½) | 14.2 hours | 8.5 hours |
| Clearance (mL/min/kg) | 0.25 | 0.45 |
| Metabolic Stability | 90% intact after 6h (CYP3A4) | 60% intact |
- Mechanistic basis : Deuterium reduces C–D bond cleavage rates, slowing metabolism and extending exposure .
Biological Activity
Trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[...]]carbamate is a complex synthetic compound notable for its potential biological activities. This article aims to explore its biological activity, synthesis, and implications in pharmacology.
Molecular Formula and Weight
- Molecular Formula : C₃₁H₃₃D₉N₄O₅
- Molecular Weight : Approximately 558.76 g/mol
Structural Characteristics
The compound features multiple functional groups, including:
- Carbamate moiety
- Hydroxy and amino groups
- Multiple deuterated methyl groups
This structure potentially influences its interaction with biological targets.
Antidiabetic Potential
Recent studies indicate that compounds similar to trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[...]]carbamate exhibit promising antidiabetic properties. For instance, a related compound demonstrated significant inhibition of key enzymes involved in glucose metabolism:
| Enzyme | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| α-Glucosidase | 6.28 | 2.00 |
| α-Amylase | 4.58 | 1.58 |
| PTP1B | 0.91 | 1.35 |
These results suggest that trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[...]]carbamate could serve as a multi-target antidiabetic agent, warranting further investigation into its efficacy in vivo .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes like α-glucosidase and α-amylase, reducing glucose absorption.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which can protect pancreatic beta cells from oxidative stress .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[...]]carbamate is crucial for determining its therapeutic potential. Key properties include:
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier Penetration : Low likelihood of crossing the blood-brain barrier.
- Metabolism : Potential interactions with cytochrome P450 enzymes, indicating possible drug-drug interactions .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds:
- In Vitro Studies : Research has shown that compounds with similar structures exhibit significant inhibitory activity against various enzymes involved in diabetes management.
- Animal Models : Preliminary animal studies are suggested to evaluate the efficacy of these compounds in controlling blood glucose levels and their safety profiles.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions with target enzymes, supporting the observed biological activities .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing multiple trideuteriomethyl groups into complex peptide-based structures?
- Methodological Answer: Use stepwise deuteration with trideuteriomethyl reagents (e.g., CD₃I or CD₃OTf) under anhydrous conditions. Protect reactive functional groups (e.g., amines, hydroxyls) with tert-butyldimethylsilyl (TBDMS) or benzyloxycarbonyl (Cbz) groups to prevent undesired deuteration side reactions. Monitor deuterium incorporation via ²H NMR and high-resolution mass spectrometry (HRMS) . For sterically hindered sites, employ kinetic isotope effect (KIE) studies to optimize reaction temperatures (e.g., 0–25°C) and catalyst systems (e.g., Pd/C or Ru-based catalysts) .
Q. How can researchers verify the spatial distribution of deuterium atoms in this compound?
- Methodological Answer: Combine ²H NMR spectroscopy (at 61.4 MHz) with isotopic perturbation experiments to detect deuterium-induced chemical shift changes. Use X-ray crystallography (if crystals are obtainable) to resolve deuterium positions in the solid state. For dynamic systems, employ deuterium quadrupole echo NMR to study deuterium relaxation times and confirm local molecular motions .
Q. What analytical techniques are critical for assessing isotopic purity and stability?
- Methodological Answer: Utilize HRMS with electrospray ionization (ESI) to detect isotopic clusters and confirm deuteration levels (≥98% purity). Pair with liquid chromatography–mass spectrometry (LC-MS) to monitor deuterium loss under acidic/basic conditions. For stability studies, conduct accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) and analyze via ¹H/²H NMR ratio comparisons .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for high-yield deuteration in sterically constrained environments?
- Methodological Answer: Apply Bayesian optimization algorithms to screen variables: reaction temperature (25–60°C), deuterated reagent stoichiometry (1.2–2.0 eq), and solvent polarity (e.g., CD₃CN vs. CDCl₃). Use a central composite design (CCD) to model nonlinear interactions and identify Pareto-optimal conditions. Validate with high-throughput robotic synthesis platforms to minimize experimental runs .
Q. How to resolve contradictions between computational predictions and experimental yields in deuterium-mediated reactions?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify steric/electronic barriers. Cross-validate with experimental kinetic data (e.g., Arrhenius plots) to reconcile discrepancies. For unexplained outliers, use machine learning (ML) models trained on high-throughput reaction datasets to refine predictive accuracy .
Q. What role do non-covalent interactions (NCIs) play in stabilizing the tertiary structure of this deuterated compound?
- Methodological Answer: Analyze π-π stacking between the phenyl and pyridinyl groups via crystallography or NMR-based NOE studies. Quantify hydrogen-bonding strengths (e.g., between the hydroxy and carbamate groups) using variable-temperature NMR or IR spectroscopy. Compare deuteration effects on NCIs by substituting ²H with ¹H at specific sites and measuring thermodynamic stability (ΔG) via isothermal titration calorimetry (ITC) .
Q. How can researchers model the kinetic isotope effects (KIEs) of deuterium on the compound’s metabolic stability?
- Methodological Answer: Perform in vitro microsomal assays (e.g., human liver microsomes) under ¹O₂-rich vs. anaerobic conditions. Measure KIE values (k_H/k_D) for oxidative metabolism using LC-MS/MS. Complement with molecular dynamics (MD) simulations (AMBER or GROMACS) to correlate deuterium placement with enzyme-binding affinity (e.g., cytochrome P450 interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
